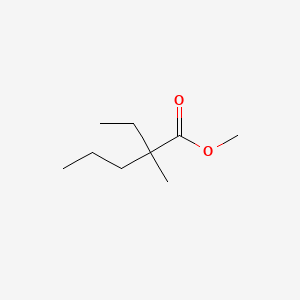![molecular formula C12H21N3O8 B13818274 L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)
L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Acetamido-1-N-(beta-L-aspartyl)-2-deoxy-beta-D-glucopyranosylamine involves multiple steps, typically starting with the protection of functional groups followed by glycosylation and deprotection . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
2-Acetamido-1-N-(beta-L-aspartyl)-2-deoxy-beta-D-glucopyranosylamine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the study of Aspartylglycosaminuria, a lysosomal storage disorder . It is also used in the synthesis of glycopeptides and glycoproteins, which are important in various biological processes . Additionally, 2-Acetamido-1-N-(beta-L-aspartyl)-2-deoxy-beta-D-glucopyranosylamine is utilized in the development of pharmaceuticals and as a research tool in biochemistry and molecular biology .
Mechanism of Action
The mechanism of action of 2-Acetamido-1-N-(beta-L-aspartyl)-2-deoxy-beta-D-glucopyranosylamine involves its interaction with specific molecular targets and pathways . It may act by inhibiting or modulating the activity of enzymes involved in glycosylation processes . The exact pathways and molecular targets can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H21N3O8 |
|---|---|
Molecular Weight |
335.31 g/mol |
IUPAC Name |
(2S)-4-[[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C12H21N3O8/c1-4(17)14-8-10(20)9(19)6(3-16)23-11(8)15-7(18)2-5(13)12(21)22/h5-6,8-11,16,19-20H,2-3,13H2,1H3,(H,14,17)(H,15,18)(H,21,22)/t5-,6+,8+,9+,10+,11?/m0/s1 |
InChI Key |
YTTRPBWEMMPYSW-WRJZENEHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1NC(=O)C[C@@H](C(=O)O)N)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate](/img/structure/B13818192.png)
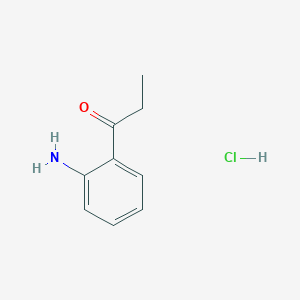
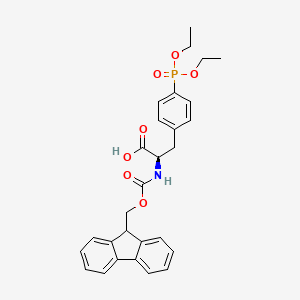
![(5S,6S,7S,8S)-N'-ethyl-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide](/img/structure/B13818208.png)


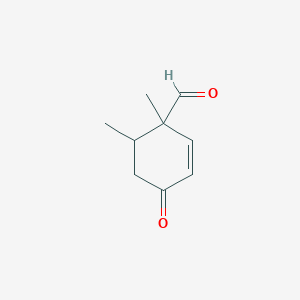
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one](/img/structure/B13818243.png)


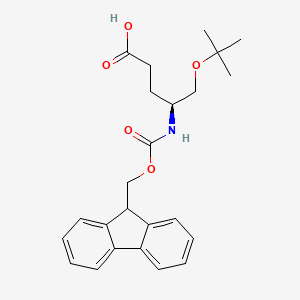

![(1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid](/img/structure/B13818282.png)
